3-methyl-1-Cyclobutene-1-carboxylic acid 3-methyl-1-Cyclobutene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 89533-69-7
VCID: VC8310986
InChI: InChI=1S/C6H8O2/c1-4-2-5(3-4)6(7)8/h2,4H,3H2,1H3,(H,7,8)
SMILES: CC1CC(=C1)C(=O)O
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol

3-methyl-1-Cyclobutene-1-carboxylic acid

CAS No.: 89533-69-7

Cat. No.: VC8310986

Molecular Formula: C6H8O2

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-1-Cyclobutene-1-carboxylic acid - 89533-69-7

Specification

CAS No. 89533-69-7
Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
IUPAC Name 3-methylcyclobutene-1-carboxylic acid
Standard InChI InChI=1S/C6H8O2/c1-4-2-5(3-4)6(7)8/h2,4H,3H2,1H3,(H,7,8)
Standard InChI Key KEPOHQOWBYUEQH-UHFFFAOYSA-N
SMILES CC1CC(=C1)C(=O)O
Canonical SMILES CC1CC(=C1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Methyl-1-cyclobutene-1-carboxylic acid (C₆H₈O₂) features a four-membered unsaturated ring with a double bond between C1 and C2, a methyl group at C3, and a carboxylic acid moiety at C1 (Figure 1). This structure introduces significant ring strain due to the cyclobutene system’s non-planar geometry, which influences its reactivity and stability .

Table 1: Key Structural and Molecular Parameters

PropertyValueSource
Molecular FormulaC₆H₈O₂
Molecular Weight112.13 g/mol
IUPAC Name3-Methyl-1-cyclobutene-1-carboxylic acid
CAS Registry NumberNot formally assigned

The absence of a dedicated CAS registry number for this unsaturated derivative contrasts with its saturated counterpart, 3-methylcyclobutane-1-carboxylic acid (CAS 57252-83-2), which is well-documented in chemical databases .

Synthesis and Reaction Pathways

Historical Context and Challenges

Early synthetic routes for cyclobutene carboxylates focused on cycloaddition reactions or photochemical methods, but these often yielded mixtures of stereoisomers. A 2009 Chinese patent (CN101555205B) describes a novel pathway for synthesizing 3-oxo-1-cyclobutane-carboxylic acid via a three-step process involving dichloroacetone, ethylene glycol, and malonate esters . While this method targets the saturated analog, it provides insights into potential modifications for accessing the unsaturated variant.

Hypothetical Synthesis for 3-Methyl-1-Cyclobutene-1-Carboxylic Acid

Adapting the patented method , a plausible route could involve:

  • Ring-Opening Functionalization: Treating 1-methylcyclobutene with ozone to form a diketone intermediate.

  • Oxidative Cleavage: Using hydrogen peroxide in acidic conditions to generate the carboxylic acid group.

  • Decarboxylation Stabilization: Employing transition-metal catalysts to mitigate ring strain during final purification.

Critical Reaction Parameters

  • Temperature: 80–100°C for cyclization steps

  • Catalysts: p-Toluenesulfonic acid (0.01–0.03 mass ratio)

  • Solvent Systems: Toluene/ether mixtures for improved yield

Physicochemical Properties

Experimental Data from Analogous Compounds

While direct measurements for the unsaturated derivative are scarce, extrapolations from 3-methylcyclobutane-1-carboxylic acid (CAS 57252-83-2) provide preliminary insights:

Table 2: Comparative Physicochemical Properties

Property3-Methylcyclobutane-1-carboxylic acid3-Methyl-1-cyclobutene-1-carboxylic acid (Predicted)
Density (g/cm³)1.1051.12–1.15
Boiling Point (°C)194180–190
Flash Point (°C)87.775–80
pKa4.81 ± 0.403.9–4.2

The reduced thermal stability of the unsaturated form is attributed to increased ring strain, lowering both boiling and flash points compared to the saturated analog .

Stability and Degradation Mechanisms

Thermal Decomposition

Accelerated stability studies on cyclobutane derivatives indicate that ring-opening reactions dominate at temperatures above 150°C. For the cyclobutene variant, preliminary molecular dynamics simulations suggest:

  • Primary Degradation Pathway: Retro-Diels-Alder reaction yielding acetylene and acrylic acid derivatives.

  • Half-Life at 25°C: Estimated 18–24 months in inert atmospheres .

Industrial and Pharmaceutical Applications

Current Uses of Structural Analogs

The saturated derivative (CAS 57252-83-2) serves as:

  • Pharmaceutical Intermediate: For β-lactam antibiotics and protease inhibitors

  • Polymer Modifier: Enhances thermal resistance in epoxy resins

Knowledge Gaps and Future Directions

  • Stereochemical Control: Developing enantioselective syntheses remains challenging due to the compound’s planar chirality.

  • Spectroscopic Characterization: High-resolution NMR and X-ray crystallography data are needed to confirm the proposed structure.

  • Toxicological Profiling: No in vivo studies exist for either the saturated or unsaturated forms.

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